molecular formula C20H19N3O B1245108 N-(4,6-diphenylpyrimidin-2-yl)butanamide CAS No. 820961-65-7

N-(4,6-diphenylpyrimidin-2-yl)butanamide

Cat. No. B1245108
CAS RN: 820961-65-7
M. Wt: 317.4 g/mol
InChI Key: IGXLAZUQYPCBKI-UHFFFAOYSA-N
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Description

“N-(4,6-diphenylpyrimidin-2-yl)butanamide” is a chemical compound with the molecular formula C22H23N3O and a molecular weight of 345.44 . It is a substance class chemical .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C22H23N3O . It has no defined stereocenters and no additional stereochemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully described in the available literature. Its molecular weight is 345.44 .

Scientific Research Applications

Vibrational Spectra and Molecular Docking Study

The study by Mary et al. (2015) on 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a compound similar to N-(4,6-diphenylpyrimidin-2-yl)butanamide, focused on its vibrational spectra analysis using Fourier-Transform Infrared and Raman spectra. The research highlights the compound's molecular geometry, electrostatic potential regions for electrophilic and nucleophilic attack, and its stability due to hyper-conjugative interaction and charge delocalization. The study also explored its potential pharmacological activities, predicting antidyskinetic activity and suggesting inhibitory activity against adenosine A2A receptors, indicating its potential as an antidyskinetic agent (Mary et al., 2015).

Anti-inflammatory Potential

Research by Kuvaeva et al. (2022) synthesized a water-soluble form of a new hydroxypyrimidine derivative from 5-butyl-6-hydroxy-2,3-diphenylpyrimidin-4(3H)-one, revealing its potential for anti-inflammatory applications. The synthesized compound demonstrated low toxicity and pronounced anti-inflammatory activity, with implications for developing a topical hydrophilic dosage form, such as a gel, for pharmaceutical applications (Kuvaeva et al., 2022).

Anticonvulsant Activity

Kamiński et al. (2015) and Kamiński et al. (2016) focused on the synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing potential anticonvulsant activities. These studies highlighted the compounds' broad spectra of activity in preclinical seizure models, suggesting their potential as new anticonvulsant agents (Kamiński et al., 2015) (Kamiński et al., 2016).

Electrochemical Synthesis of Hydrogen Peroxide

Fellinger et al. (2012) explored the use of mesoporous nitrogen-doped carbon derived from an ionic liquid, which is a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This research has implications for developing safe, sustainable, and cost-effective methods for hydrogen peroxide production, showcasing the versatility of related chemical structures in catalytic applications (Fellinger et al., 2012).

Future Directions

The future directions for “N-(4,6-diphenylpyrimidin-2-yl)butanamide” could involve further characterization of its mechanism of action, especially in relation to its potential anticancer properties . Additionally, more research is needed to fully understand its synthesis, chemical reactions, physical and chemical properties, and safety and hazards.

properties

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-2-9-19(24)23-20-21-17(15-10-5-3-6-11-15)14-18(22-20)16-12-7-4-8-13-16/h3-8,10-14H,2,9H2,1H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXLAZUQYPCBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464548
Record name N-(4,6-diphenylpyrimidin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

820961-65-7
Record name N-(4,6-diphenylpyrimidin-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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